Vibralactone

Beschreibung

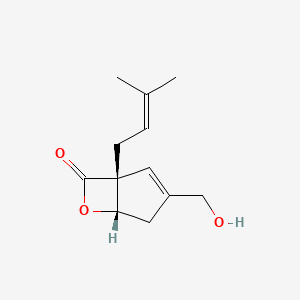

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16O3 |

|---|---|

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

(1R,5S)-3-(hydroxymethyl)-1-(3-methylbut-2-enyl)-6-oxabicyclo[3.2.0]hept-2-en-7-one |

InChI |

InChI=1S/C12H16O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6,10,13H,4-5,7H2,1-2H3/t10-,12+/m0/s1 |

InChI-Schlüssel |

UGNVBODTSYDQPO-CMPLNLGQSA-N |

Isomerische SMILES |

CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)CO)C |

Kanonische SMILES |

CC(=CCC12C=C(CC1OC2=O)CO)C |

Synonyme |

vibralactone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Vibralactone from Boreostereum vibrans: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vibralactone, a novel β-lactone-containing natural product, was first isolated from the basidiomycete fungus Boreostereum vibrans. Its unique fused bicyclic structure and potent inhibitory activity against pancreatic lipase have established it as a significant lead compound in the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, detailing its biological activities, biosynthetic pathway, and the experimental methodologies employed in its isolation, characterization, and bio-functional evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The relentless pursuit of novel bioactive compounds from natural sources has led to the discovery of a vast arsenal of therapeutic agents. Fungi, in particular, have proven to be a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Boreostereum vibrans, a basidiomycete fungus, has emerged as a producer of a unique class of compounds, the most prominent of which is this compound.

First reported in 2006, this compound exhibits potent inhibitory activity against pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats.[1] This activity, comparable to the FDA-approved drug Orlistat, has positioned this compound as a promising candidate for the development of new anti-obesity drugs.[1] Beyond its lipase inhibitory effects, this compound has also been identified as a tool for studying the caseinolytic peptidase (ClpP) complex, a key player in bacterial virulence, highlighting its potential broader applications in biomedical research.[2] This guide delves into the technical details of the discovery and characterization of this compound and its derivatives.

Biological Activities of this compound and Its Derivatives

The primary biological activity of this compound is its potent inhibition of pancreatic lipase. A number of this compound derivatives have since been isolated from Boreostereum vibrans and co-cultures with other fungi, some exhibiting modified or enhanced bioactivities.

Pancreatic Lipase Inhibition

This compound demonstrates significant inhibitory activity against porcine pancreatic lipase (PPL). The IC50 value, the concentration of an inhibitor where the response is reduced by half, is a key metric for its potency.

| Compound | Source | Pancreatic Lipase IC50 | Reference |

| This compound | Boreostereum vibrans | 0.4 µg/mL | [1] |

Cytotoxicity

Several derivatives of this compound, such as hirsutavibrins isolated from co-cultures of Boreostereum vibrans and Stereum hirsutum, have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | Activity | Reference |

| Hirsutavibrin A | A549 (Human Lung Cancer) | Weak cytotoxicity | [1] |

| Hirsutavibrin B | A549 (Human Lung Cancer) | Weak cytotoxicity | [1] |

| Hirsutavibrin D | RAW 264.7 (Murine Macrophage) | Moderate anti-nitric oxide activity | [1] |

Biosynthesis of this compound

The biosynthetic pathway of this compound in Boreostereum vibrans has been a subject of significant research. It is understood to originate from 4-hydroxybenzoate, which undergoes a series of enzymatic transformations to yield the final complex structure.

Key Biosynthetic Steps

-

Prenylation: The pathway is initiated by the prenylation of a 4-hydroxybenzoate precursor by an aromatic prenyltransferase.

-

Reduction: The carboxyl group of the prenylated intermediate is reduced to an aldehyde and then to an alcohol.

-

Oxidative Ring Expansion: A key step involves the FAD-binding monooxygenase (VibO) catalyzed oxidative ring expansion to form an oxepinone intermediate.

-

Cyclization: The final cyclization to form the characteristic β-lactone ring is catalyzed by the this compound cyclase (VibC).

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Caption: Key enzymatic steps in the this compound biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Boreostereum vibrans, isolation of this compound, and key bioassays.

Fungal Cultivation and Fermentation

Objective: To cultivate Boreostereum vibrans for the production of this compound.

Materials:

-

Boreostereum vibrans strain (e.g., voucher specimen No. 20120920B)[2]

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium: Glucose (5%), Peptone (0.15%), Yeast extract (0.5%), KH2PO4 (0.05%), MgSO4 (0.05%)[2]

-

Erlenmeyer flasks (500 mL)

-

Shaking incubator

Procedure:

-

Inoculate PDA plates with the Boreostereum vibrans mycelia and incubate at 25°C for 7-10 days until sufficient growth is observed.

-

Aseptically transfer small agar plugs containing mycelia into 500 mL Erlenmeyer flasks containing 200 mL of the liquid culture medium.

-

Incubate the flasks in a shaking incubator at 25°C and 150 rpm for 21-28 days.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fermentation broth of Boreostereum vibrans

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., petroleum ether-ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

After fermentation, separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing this compound and further purify by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

Structural Elucidation

Objective: To determine the chemical structure of the isolated this compound.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 600 MHz).[2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

Process the data using appropriate software to elucidate the chemical structure and stereochemistry.

-

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

Pancreatic Lipase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against pancreatic lipase.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (p-NPB) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound solution at various concentrations

-

96-well microplate reader

Procedure:

-

Prepare a solution of PPL in Tris-HCl buffer.

-

In a 96-well plate, add the PPL solution to each well.

-

Add different concentrations of the this compound solution to the wells. A control well should contain the solvent used to dissolve this compound.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the p-NPB substrate solution to each well.

-

Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ClpP1P2 Protease Activity Assay

Objective: To assess the effect of this compound on the activity of the ClpP1P2 protease complex.

Materials:

-

Purified ClpP1 and ClpP2 proteins

-

Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC)

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.6, with 100 mM KCl, 5% glycerol)[4]

-

This compound solution at various concentrations

-

96-well microplate reader with fluorescence detection

Procedure:

-

Reconstitute the active ClpP1P2 complex by mixing equimolar amounts of ClpP1 and ClpP2 in the assay buffer.

-

In a 96-well plate, add the ClpP1P2 complex to each well.

-

Add different concentrations of the this compound solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC liberation) over time.[4]

-

Determine the effect of this compound on the protease activity by comparing the reaction rates in the presence and absence of the compound.

Workflow and Logical Relationships

The discovery and characterization of this compound follow a systematic workflow, from initial screening to detailed bio-functional analysis.

Caption: General workflow for the discovery of this compound.

Conclusion

The discovery of this compound from Boreostereum vibrans exemplifies the power of natural product research in identifying novel chemical scaffolds with significant therapeutic potential. Its potent and specific inhibition of pancreatic lipase makes it a highly attractive lead for the development of anti-obesity drugs. Furthermore, its interaction with the bacterial ClpP1P2 protease complex opens avenues for its use as a chemical probe in microbiology and infectious disease research. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers seeking to build upon this foundational work, whether through the synthesis of more potent analogues, the elucidation of its detailed mechanism of action, or the exploration of its full therapeutic and scientific potential. The continued investigation of this compound and its derivatives holds considerable promise for advancing our understanding of enzyme inhibition and for the development of new therapeutic agents.

References

- 1. This compound derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six New this compound Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Vibralactone: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product, has garnered significant attention within the scientific community due to its potent biological activities, most notably its ability to inhibit pancreatic lipase. Isolated from the basidiomycete fungus Boreostereum vibrans, its unique fused bicyclic structure presented a compelling challenge for chemical structure elucidation. This technical guide provides an in-depth overview of the key experimental data and methodologies employed to determine the intricate chemical architecture of this compound, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involved a comprehensive analysis of its physical and spectroscopic properties. This data laid the foundational framework for proposing and ultimately confirming its chemical structure.

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Specific Rotation [α]D | -135.1 (c 0.52, CHCl₃) for natural (-)-Vibralactone |

| IC₅₀ (Pancreatic Lipase) | 0.4 µg/mL |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, was pivotal in piecing together the molecular puzzle of this compound.

| Carbon No. | ¹³C NMR (100 MHz, CDCl₃) δc (ppm) | ¹H NMR (400 MHz, CDCl₃) δH (ppm), Multiplicity (J in Hz) | HMBC Correlations (H→C) |

| 1 | 76.5 | - | - |

| 2 | 131.3 | 5.75 (s) | C-1, C-3, C-4, C-5, C-13 |

| 3 | 141.1 | - | - |

| 4 | 36.7 | 2.85 (dd, 17.0, 6.0), 2.65 (d, 17.0) | C-2, C-3, C-5 |

| 5 | 78.9 | 4.35 (t, 8.0) | C-1, C-4, C-7 |

| 6 | 172.4 | - | - |

| 7 | 172.4 | - | - |

| 8 | 29.0 | 2.40 (m) | C-1, C-9, C-10 |

| 9 | 118.5 | 5.10 (t, 7.0) | C-1, C-8, C-10, C-11, C-12 |

| 10 | 136.4 | - | - |

| 11 | 25.9 | 1.70 (s) | C-9, C-10, C-12 |

| 12 | 18.0 | 1.66 (s) | C-9, C-10, C-11 |

| 13 | 61.3 | 4.10 (s) | C-2, C-3 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data and HMBC Correlations for this compound. [1]

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulously executed experimental procedures.

Isolation and Purification

-

Fermentation: Cultures of Boreostereum vibrans were grown in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth was filtered, and the filtrate was extracted multiple times with an organic solvent such as ethyl acetate to partition the organic compounds.

-

Chromatography: The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a 400 MHz or 600 MHz NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

-

Infrared (IR) Spectroscopy: IR spectra were recorded to identify key functional groups, such as the characteristic β-lactone carbonyl stretch.

-

UV-Vis Spectroscopy: UV-Vis spectra were obtained to identify any chromophores present in the molecule.

Structure Elucidation Workflow

The determination of this compound's planar structure and relative stereochemistry was a logical process driven by the interpretation of spectroscopic data. The absolute stereochemistry was ultimately confirmed through asymmetric total synthesis.

Figure 1: Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound's primary reported biological activity is the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.

Inhibition of Pancreatic Lipase

The proposed mechanism of inhibition involves the covalent modification of the active site serine residue (Ser152) within the catalytic triad (Ser152, Asp176, His263) of pancreatic lipase by the strained β-lactone ring of this compound.[2] This forms a stable, yet potentially reversible, acyl-enzyme intermediate, rendering the enzyme inactive.

Figure 2: Proposed mechanism of pancreatic lipase inhibition by this compound.

Interaction with Acyl-Protein Thioesterases (APTs)

More recent studies have identified acyl-protein thioesterases 1 and 2 (APT1 and APT2) as additional cellular targets of this compound. These enzymes are involved in the depalmitoylation of proteins, a post-translational modification crucial for regulating protein localization and signaling. A key substrate of APTs is the oncoprotein Ras. By inhibiting APT1 and APT2, this compound may disrupt the normal localization and signaling of Ras, which has implications for cancer research.

References

Vibralactone: A Technical Guide to a Fused β-Lactone Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone is a novel, fungal-derived natural product characterized by a unique fused β-lactone ring system. First isolated from the basidiomycete Boreostereum vibrans, this small molecule has garnered significant attention within the scientific community due to its potent and diverse biological activities.[1][2] With a compact yet complex chemical architecture, this compound presents a compelling scaffold for therapeutic development, particularly in the areas of metabolic disorders and infectious diseases. Its primary recognized activities are the potent inhibition of pancreatic lipase and the covalent modification of the bacterial protease ClpP. This guide provides an in-depth technical overview of the biosynthesis, mechanism of action, chemical synthesis, and biological activities of this compound, intended to serve as a comprehensive resource for researchers in the field.

Biosynthesis of this compound

The biosynthetic pathway of this compound is a multi-step enzymatic cascade that originates from the common shikimate pathway precursor, 4-hydroxybenzoate. The pathway involves a series of prenylation, reduction, oxygenation, and cyclization reactions catalyzed by a dedicated set of enzymes.[3][4][5]

The key enzymatic steps are as follows:

-

Prenylation: The pathway initiates with the prenylation of 4-hydroxybenzoate by the membrane-bound UbiA-type prenyltransferases, VibP1 and VibP2, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate.[3][4]

-

Reduction: The carboxylic acid of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate is then reduced to the corresponding alcohol in a two-step process. First, the carboxylic acid reductase (CAR) BvCAR converts the acid to an aldehyde. Subsequently, aldehyde reductases (BvARs) reduce the aldehyde to 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol.[5]

-

Oxygenation and Ring Expansion: The resulting alcohol undergoes a crucial ring-expansive oxygenation catalyzed by the FAD-dependent monooxygenase, VibO. This enzyme introduces an oxygen atom into the aromatic ring, leading to the formation of an oxepinone intermediate.[4]

-

Cyclization: The final step in the formation of the this compound core is a cyclization reaction catalyzed by the cyclase, VibC. This enzyme facilitates the formation of the characteristic fused β-lactone ring system from the oxepinone precursor.[6]

Biosynthetic Pathway Diagram

Caption: The enzymatic cascade for the biosynthesis of this compound.

Experimental Protocols: Biosynthesis

Enzyme Assay for VibO: The activity of the FAD-dependent monooxygenase VibO can be determined by monitoring the conversion of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol to the oxepinone intermediate. A typical assay mixture contains the purified VibO enzyme, the substrate, NADPH as a cofactor, and a suitable buffer (e.g., Tris-HCl, pH 7.5). The reaction is incubated at a controlled temperature (e.g., 28°C) and can be quenched at various time points by the addition of an organic solvent (e.g., ethyl acetate). The product formation can be quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Enzyme Assay for VibP1/VibP2: The activity of the membrane-bound prenyltransferases VibP1 and VibP2 can be assessed by measuring the transfer of the dimethylallyl group from DMAPP to 4-hydroxybenzoate. The assay is typically performed using microsomal preparations containing the recombinant enzymes. The reaction mixture includes the microsomal fraction, 4-hydroxybenzoate, DMAPP, and a buffer containing divalent cations such as MgCl2, which are often required for prenyltransferase activity. The reaction is incubated and then extracted with an organic solvent. The formation of 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzoate is monitored by HPLC or LC-MS.[3][7]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and important enzyme classes: pancreatic lipase and the bacterial caseinolytic protease P (ClpP).

Inhibition of Pancreatic Lipase

This compound is a potent inhibitor of pancreatic lipase, an essential enzyme for the digestion of dietary fats. The inhibitory action is attributed to the reactive β-lactone ring, which acts as a "suicide inhibitor". The catalytic serine residue in the active site of pancreatic lipase attacks the electrophilic carbonyl carbon of the β-lactone ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This covalent modification inactivates the enzyme, thereby preventing the hydrolysis of triglycerides.[8]

Inhibition of ClpP

This compound also functions as a covalent inhibitor of the bacterial ClpP protease. ClpP is a highly conserved serine protease that plays a crucial role in bacterial protein homeostasis and virulence. Similar to its interaction with pancreatic lipase, the β-lactone moiety of this compound is attacked by the active site serine of ClpP, resulting in the formation of a covalent adduct and subsequent inactivation of the protease.[9][10][11] This inhibition of ClpP disrupts bacterial protein quality control, leading to cell death, which makes this compound a promising lead for the development of novel antibiotics.

Signaling Pathway Diagram: Covalent Inhibition

Caption: Covalent modification and inactivation of target enzymes by this compound.

Chemical Synthesis of this compound

Several total syntheses of this compound have been reported, highlighting different strategic approaches to construct its unique bicyclic β-lactone core. The syntheses developed by Snider, Brown, and Nelson are particularly noteworthy.

Snider's Total Synthesis

The first total synthesis of (±)-vibralactone was reported by Snider and coworkers in 10 steps with an overall yield of 9%. A key feature of this synthesis is a Birch reductive alkylation to construct the all-carbon quaternary center.[12] An asymmetric variation of this synthesis was also developed to produce (-)-vibralactone.[12]

Experimental Protocol (Snider): The synthesis commences with the reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide. The resulting product is then subjected to a series of transformations including reduction of a ketone, hydrolysis, iodolactonization, ozonolysis, and an intramolecular aldol reaction to furnish a spiro lactone cyclopentenal. The final steps involve retro-iodolactonization, formation of the β-lactone ring, and reduction of an aldehyde to complete the synthesis.[9]

Brown's Total Synthesis

Brown and coworkers developed an 11-step synthesis of (±)-vibralactone with a 16% overall yield.[12] A key step in this route is a novel palladium-catalyzed deallylative β-lactonization.

Nelson's Total Synthesis

A concise, five-step total synthesis of (±)-vibralactone was reported by Nelson and coworkers. This efficient route is characterized by a key photochemical valence isomerization of a 3-prenyl-pyran-2-one to form the bicyclic β-lactone core early in the synthesis.[13]

Experimental Protocol (Nelson): The synthesis begins with the preparation of 3-prenyl-pyran-2-one from commercially available materials. This precursor then undergoes a photochemical [2+2] cycloaddition to yield the oxabicyclo[2.2.0]hexenone intermediate. This is followed by a cyclopropanation reaction. The resulting strained intermediate then undergoes a ring expansion, and a final reduction step selectively reduces an exocyclic ester in the presence of the strained β-lactone to afford (±)-vibralactone.[12]

Synthetic Workflow Diagram

Caption: Overview of key strategies in the total synthesis of this compound.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated for their inhibitory activity against pancreatic lipase. The data highlights the potential for structure-activity relationship (SAR) studies to further optimize the potency of this natural product scaffold.

| Compound | Target | IC50 |

| This compound | Porcine Pancreatic Lipase | 0.4 µg/mL |

| Derivative A1 | Pancreatic Lipase | 0.083 µM |

| Derivative C1 | Pancreatic Lipase | 14 nM |

Table 1: Inhibitory Activity of this compound and Derivatives against Pancreatic Lipase. [8]

| Enzyme | Substrate | K_M | k_cat |

| VibO | 3-(3-methylbut-2-en-1-yl)-4-hydroxybenzyl alcohol | 0.407 ± 0.083 mM | 0.111 ± 0.010 min⁻¹ |

Table 2: Kinetic Parameters of VibO in this compound Biosynthesis. [4]

| Synthesis | Number of Steps | Overall Yield |

| Snider (racemic) | 10 | 9% |

| Snider (asymmetric) | 11 | 4.8% |

| Brown (racemic) | 11 | 16% |

| Nelson (racemic) | 5 | 4.3% |

Table 3: Comparison of Total Synthesis Routes for this compound. [12]

Experimental Protocols: Biological Assays

Pancreatic Lipase Inhibition Assay: The inhibitory activity of this compound against pancreatic lipase can be determined using a colorimetric assay with p-nitrophenyl butyrate (pNPB) as a substrate. The assay measures the enzymatic hydrolysis of pNPB to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the enzyme, the substrate, and the test compound (this compound). The percentage of inhibition is calculated by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor.[14]

Conclusion

This compound represents a fascinating natural product with significant therapeutic potential. Its unique fused β-lactone structure is biosynthesized through a complex enzymatic pathway and is responsible for its potent covalent inhibition of both pancreatic lipase and the bacterial protease ClpP. The development of multiple total synthesis routes provides access to this compound and its analogs for further biological evaluation and SAR studies. The data presented in this guide underscores the importance of this compound as a lead compound for the development of novel anti-obesity and antimicrobial agents. Further research into the kinetics of its enzymatic inhibition and the exploration of its broader biological activity profile is warranted.

References

- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of this compound from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reversible inhibition of the ClpP protease via an N-terminal conformational switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Perspective on the Kinetics of Covalent and Irreversible Inhibition | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jscimedcentral.com [jscimedcentral.com]

Mechanism of Action of Vibralactone on Pancreatic Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel terpenoid natural product isolated from the Basidiomycete fungus Boreostereum vibrans, has emerged as a significant inhibitor of pancreatic lipase.[1][2] Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a critical enzyme in the gastrointestinal tract responsible for the hydrolysis of dietary triglycerides into absorbable monoglycerides and free fatty acids. Inhibition of this enzyme is a clinically validated strategy for the management of obesity, as exemplified by the FDA-approved drug Orlistat. This compound's unique fused β-lactone structure and its potent inhibitory activity make it a compelling lead compound for the development of new anti-obesity therapeutics.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on pancreatic lipase, including quantitative inhibition data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism of action of this compound is the covalent, irreversible inhibition of pancreatic lipase.[3] This inhibitory activity is conferred by the strained β-lactone ring, which acts as a key pharmacophore. The inhibition process is a targeted, active-site-directed event.

The active site of human pancreatic lipase contains a catalytic triad of amino acid residues: Serine-152, Aspartate-176, and Histidine-263.[5][6] Ser-152 functions as the catalytic nucleophile. The inhibition by this compound proceeds via a nucleophilic attack from the hydroxyl group of Ser-152 on the electrophilic carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable ester bond between the inhibitor and the enzyme, creating a long-lived acyl-enzyme complex.[3] This covalent modification of the active site serine renders the enzyme catalytically inactive, thereby preventing it from hydrolyzing its triglyceride substrate. This mechanism is analogous to that of other β-lactone-containing lipase inhibitors, such as Orlistat.

Quantitative Inhibition Data

Table 1: IC50 Values of this compound and Derivatives against Pancreatic Lipase

| Compound | IC50 Value | Reference |

| This compound | 0.4 µg/mL (~2.2 µM) | [1][2] |

| This compound Derivative C1 | 14 nM |

Note: The IC50 value for this compound has been consistently reported as 0.4 µg/mL.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action on pancreatic lipase.

Pancreatic Lipase Inhibition Assay (IC50 Determination)

This protocol describes a common in vitro assay to determine the IC50 value of an inhibitor using a chromogenic substrate, p-nitrophenyl butyrate (p-NPB).

Materials:

-

Porcine Pancreatic Lipase (PPL, Type II)

-

p-Nitrophenyl butyrate (p-NPB)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

This compound or test inhibitor

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in cold Tris-HCl buffer immediately before use. Keep on ice.

-

Substrate Solution: Prepare a stock solution of p-NPB (e.g., 10 mM) in acetonitrile or isopropanol.

-

Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a small volume (e.g., 10 µL) of each diluted inhibitor solution and 80 µL of the pancreatic lipase solution.

-

Control Wells (No Inhibitor): Add 10 µL of DMSO and 80 µL of the pancreatic lipase solution.

-

Blank Wells: Add 90 µL of Tris-HCl buffer (without the enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the p-NPB substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), a kinetic analysis is performed by measuring the enzyme activity at various substrate and inhibitor concentrations. While specific data for this compound is lacking, the following protocol, often used for inhibitors like Orlistat, can be applied.

Procedure:

-

Perform the pancreatic lipase activity assay as described in Section 4.1 , but with the following modifications:

-

Use a range of fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

For each inhibitor concentration, vary the substrate (p-NPB) concentration over a range (e.g., 0.1 to 2 mM).

-

-

Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

-

For a covalent inhibitor like this compound, which is expected to act competitively by binding to the active site, the Lineweaver-Burk plot would likely show lines intersecting on the y-axis.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent modification of a protein by an inhibitor.

Procedure (General):

-

Incubation: Incubate purified pancreatic lipase with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with the enzyme and DMSO (vehicle) should be prepared in parallel.

-

Removal of Excess Inhibitor: Remove the unbound this compound by dialysis or using a desalting column.

-

Intact Protein Analysis:

-

Analyze the intact protein samples (control and this compound-treated) by electrospray ionization mass spectrometry (ESI-MS).

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound (196.23 g/mol ) would confirm the formation of a 1:1 covalent adduct.[8]

-

-

Peptide Mapping (for site identification):

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the modified peptide by searching for a mass shift corresponding to the addition of this compound.

-

Fragment the modified peptide (MS/MS) to confirm the sequence and pinpoint Ser-152 as the site of modification.[9][10]

-

Conclusion

This compound is a potent, active-site-directed covalent inhibitor of pancreatic lipase. Its mechanism of action, centered on the nucleophilic attack by the catalytic Ser-152 on the strained β-lactone ring, leads to the formation of an irreversible acyl-enzyme complex. This effectively inactivates the enzyme and blocks the digestion of dietary fats. The quantitative data, particularly the low nanomolar IC50 values of its optimized derivatives, highlight the therapeutic potential of the this compound scaffold.

While detailed kinetic and structural data for the this compound-lipase complex are yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for further investigation. Future research, including the determination of kinetic constants (k_inact/K_i) and the acquisition of a co-crystal structure, will be invaluable in guiding the rational design of next-generation anti-obesity agents based on this promising natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12H16O3 | CID 16095274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure of human pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. benchchem.com [benchchem.com]

- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 9. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Vibralactone as a Caseinolytic Peptidase (ClpP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic peptidase P (ClpP) is a highly conserved serine protease that plays a critical role in protein homeostasis in bacteria, as well as in the mitochondria and chloroplasts of eukaryotes.[1][2] By forming a barrel-shaped tetradecameric complex, ClpP creates a secluded chamber for proteolysis, degrading misfolded or damaged proteins and regulating the levels of certain functional proteins.[3][4] This function is essential for bacterial virulence, stress tolerance, and survival, making ClpP an attractive target for the development of novel antimicrobial agents.[2][5] Vibralactone, a natural product isolated from the basidiomycete Boreostereum vibrans, has been identified as a potent covalent inhibitor of ClpP.[6][7] This technical guide provides an in-depth overview of this compound as a ClpP inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action of ClpP and Inhibition by this compound

The ClpP protease, on its own, has limited peptidase activity. For the degradation of larger protein substrates, it partners with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX or ClpA.[3] These hexameric ATPases recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP in an ATP-dependent manner.[8]

This compound belongs to the β-lactone class of compounds, which act as suicide inhibitors of serine proteases.[3] The inhibitory mechanism involves the nucleophilic attack of the catalytic serine residue in the ClpP active site on the electrophilic carbonyl carbon of the β-lactone ring. This results in the opening of the strained four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the enzyme's catalytic activity.

A unique characteristic of this compound is its ability to inhibit both ClpP1 and ClpP2 isoforms in Listeria monocytogenes, whereas most other β-lactones specifically target the ClpP2 isoform.[6][8][9] This dual inhibitory activity makes this compound a valuable chemical probe for studying the structure and function of the hetero-oligomeric ClpP1/P2 complex.[9][10]

Quantitative Data

Table 1: Inhibitory Activity of β-Lactones against Bacterial ClpP

| Compound | Target Organism | IC50 (µM) | Reference |

| β-lactone probe D3 | Staphylococcus aureus | 6 | [10] |

| β-lactone probe E2 | Staphylococcus aureus | 4 | [10] |

| β-lactone probe G2 | Staphylococcus aureus | 31 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of β-Lactones against Mycobacteria

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Racemic β-lactone 5 | Mycobacterium tuberculosis | 10 | [3] |

| Racemic β-lactone 6 | Mycobacterium smegmatis | 45 | [3] |

Table 3: Inhibitory Activity of this compound against other Enzymes

| Compound | Target Enzyme | IC50 | Reference |

| This compound | Pancreatic Lipase | 0.4 µg/mL | [7] |

| Omuralide | Proteasome (chymotryptic activity) | 47 nM | |

| This compound | Proteasome (chymotryptic activity) | > 1 mM |

Experimental Protocols

Protocol 1: Purification of Recombinant ClpP

This protocol describes a general method for the purification of His-tagged ClpP from E. coli.

1. Protein Expression: a. Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid encoding for His-tagged ClpP. b. Grow the cells in Luria-Bertani (LB) broth at 37°C to an OD600 of ~0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

2. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged ClpP with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Size-Exclusion Chromatography (Optional but Recommended): a. Concentrate the eluted fractions containing ClpP. b. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT) to separate the properly assembled ClpP tetradecamers from aggregates and monomers.

5. Purity and Concentration Determination: a. Assess the purity of the final protein sample by SDS-PAGE. b. Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: ClpP Activity Assay with a Fluorogenic Protein Substrate

This assay measures the degradation of a fluorescently labeled protein substrate, such as FITC-Casein.[9]

1. Reagents:

-

Purified ClpP

-

FITC-Casein stock solution (e.g., 5 mg/mL in ddH₂O)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP - if testing with ClpX)

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure: a. Prepare reaction mixtures in a 96- or 384-well microplate. Each reaction should contain the assay buffer, a final concentration of ~1 µM ClpP, and the desired concentration of the inhibitor (or solvent control). b. Pre-incubate the reaction mixtures at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding FITC-Casein to a final concentration of 0.1 mg/mL. d. Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 520 nm, respectively. e. Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 60-120 minutes).

3. Data Analysis: a. Plot the fluorescence intensity versus time for each reaction. b. Determine the initial reaction velocity (slope of the linear portion of the curve). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: ClpP Activity Assay with a Fluorogenic Peptide Substrate

This assay utilizes a small, fluorogenic peptide substrate, such as N-succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC), which releases a fluorescent product upon cleavage.[10]

1. Reagents:

-

Purified ClpP

-

Suc-LY-AMC stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT)

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure: a. Prepare reaction mixtures in a 96-well microplate containing the assay buffer, a final concentration of ~0.5-1 µM ClpP, and the desired concentration of the inhibitor. b. Pre-incubate the plate at 37°C for 10-15 minutes. c. Initiate the reaction by adding Suc-LY-AMC to a final concentration of 100-200 µM. d. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a microplate reader.

3. Data Analysis: a. Follow the same data analysis steps as described in Protocol 2 to determine the initial reaction velocities and IC50 values.

Protocol 4: Mass Spectrometry Analysis of this compound-ClpP Adduct

This protocol provides a general workflow to confirm the covalent modification of ClpP by this compound.

1. Sample Preparation: a. Incubate purified ClpP with an excess of this compound under conditions that promote inhibition. b. As a control, incubate ClpP with the solvent (e.g., DMSO) alone. c. Remove excess, unbound this compound by buffer exchange or dialysis.

2. Proteolytic Digestion: a. Denature the protein samples (e.g., with urea or by heating). b. Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide. c. Digest the protein into smaller peptides using a protease such as trypsin.

3. LC-MS/MS Analysis: a. Separate the resulting peptides by liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).

4. Data Analysis: a. Search the MS/MS data against the amino acid sequence of ClpP using a database search algorithm that allows for variable modifications. b. Specifically, search for a mass shift on the active site serine residue corresponding to the mass of this compound. c. The identification of a peptide containing the modified serine will confirm the covalent binding of this compound.

Conclusion

This compound represents a significant tool for the study of ClpP, particularly in pathogens like Listeria monocytogenes that possess multiple ClpP isoforms. Its unique ability to covalently inhibit both ClpP1 and ClpP2 provides a means to dissect the individual and combined roles of these proteases in bacterial physiology and virulence. While further studies are needed to quantify its inhibitory potency against a broader range of bacterial ClpP enzymes, the information and protocols provided in this guide offer a solid foundation for researchers aiming to explore this compound and other β-lactones as potential leads for the development of novel anti-virulence therapies. The detailed methodologies for purification and activity assays, coupled with a clear understanding of the mechanism of action, will facilitate further investigation into this promising class of enzyme inhibitors.

References

- 1. Beta-lactones as specific inhibitors of ClpP attenuate the production of extracellular virulence factors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Listeria monocytogenes utilizes the ClpP1/2 proteolytic machinery for fine-tuned substrate degradation at elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CIPSM - this compound as a Tool to Study the Activity and Structure of the ClpP1P2 Complex from Listeria monocytogenes [cipsm.de]

- 8. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omuralide and this compound: differences in the proteasome- β-lactone-γ-lactam binding scaffold alter target preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Vibralactone: A Fungal Pathway to a Potent Lipase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vibralactone, a fungal metabolite produced by the basidiomycete Boreostereum vibrans, has garnered significant attention in the scientific community due to its potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[1][2] Its unique fused β-lactone structure presents a compelling target for biosynthetic investigation and synthetic biology applications. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the biosynthesis of this compound, detailing the key enzymes, their functions, and the experimental methodologies used to elucidate this fascinating pathway.

The this compound Biosynthetic Pathway: A Step-by-Step Enzymatic Assembly

The biosynthesis of this compound is a multi-step process that begins with the common shikimate pathway precursor, 4-hydroxybenzoate.[1][2][3] The pathway proceeds through a series of enzymatic modifications, including prenylation, reduction, oxidative ring expansion, and a final cyclization to yield the characteristic bicyclic β-lactone core.[1][3][4][5] The genes encoding these enzymes are not found in a contiguous gene cluster, necessitating their identification and characterization through techniques such as activity-guided fractionation and proteomics.[1]

The key enzymatic steps are as follows:

-

Prenylation: The pathway is initiated by the prenylation of 4-hydroxybenzoate. This reaction is catalyzed by two membrane-bound UbiA-type prenyltransferases, VibP1 and VibP2 , which transfer a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of 4-hydroxybenzoate to form 3-prenyl-4-hydroxybenzoate.[1]

-

Two-Step Reduction: The resulting 3-prenyl-4-hydroxybenzoate undergoes a two-step reduction to the corresponding alcohol. First, the carboxylic acid is reduced to an aldehyde, 3-prenyl-4-hydroxybenzaldehyde, by the action of a carboxylic acid reductase, BvCAR .[1] This is followed by the reduction of the aldehyde to 3-prenyl-4-hydroxybenzylalcohol, a reaction catalyzed by aldehyde reductases (BvARs ).[1]

-

Oxidative Ring Expansion: The 3-prenyl-4-hydroxybenzylalcohol then undergoes a crucial and unusual ring-expansive oxygenation. This reaction is catalyzed by VibO , an NADPH/FAD-dependent monooxygenase, which transforms the phenyl ring into a seven-membered oxepinone ring, yielding 1,5-seco-vibralactone.[1]

-

Cyclization: The final step in the biosynthesis is the intramolecular cyclization of 1,5-seco-vibralactone to form the fused bicyclic β-lactone structure of this compound. This reaction is catalyzed by the cyclase VibC , a member of the α/β-hydrolase superfamily.[4][6]

Below is a diagram illustrating the complete biosynthetic pathway of this compound.

Data Presentation

The following tables summarize the key enzymes involved in the this compound biosynthesis and the available quantitative data.

Table 1: Enzymes of the this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Enzyme Class | Substrate | Product |

| Prenyltransferases | VibP1/VibP2 | UbiA-type Prenyltransferase | 4-hydroxybenzoate, DMAPP | 3-prenyl-4-hydroxybenzoate |

| Carboxylic Acid Reductase | BvCAR | Carboxylic Acid Reductase | 3-prenyl-4-hydroxybenzoate | 3-prenyl-4-hydroxybenzaldehyde |

| Aldehyde Reductases | BvARs | Aldehyde Reductase | 3-prenyl-4-hydroxybenzaldehyde | 3-prenyl-4-hydroxybenzylalcohol |

| Monooxygenase | VibO | NADPH/FAD-dependent Monooxygenase | 3-prenyl-4-hydroxybenzylalcohol | 1,5-seco-vibralactone |

| Cyclase | VibC | α/β-hydrolase | 1,5-seco-vibralactone | This compound |

Table 2: Kinetic Parameters for VibO

| Substrate | KM (mM) | kcat (min-1) |

| 3-prenyl-4-hydroxybenzylalcohol | 0.407 ± 0.083 | 0.111 ± 0.010 |

Note: Kinetic parameters for VibP1/VibP2, BvCAR, BvARs, and VibC are not currently available in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the this compound pathway for in vitro characterization.

Protocol Outline:

-

Gene Amplification: The genes encoding VibP1, VibP2, BvCAR, BvARs, VibO, and VibC are amplified from the cDNA of Boreostereum vibrans.

-

Vector Ligation: The amplified genes are cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli cultures are grown to a suitable optical density and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The enzymes are then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). For membrane-bound enzymes like VibP1 and VibP2, membrane fractions are prepared and used for activity assays.[1]

In Vitro Enzyme Assays

Objective: To determine the function and catalytic activity of the purified enzymes.

General Protocol for VibO:

-

Reaction Mixture Preparation: A standard reaction mixture is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).

-

Component Addition: The reaction mixture contains the purified VibO enzyme (e.g., 17 µM), the substrate 3-prenyl-4-hydroxybenzylalcohol (e.g., 0.5 mM), and the cofactor NADPH (e.g., 0.1 mM).[1]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 28 °C) for a specific duration (e.g., 2 hours).[1]

-

Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by LC-MS to identify and quantify the formation of 1,5-seco-vibralactone.

Kinetic Studies for VibO:

To determine the Michaelis-Menten kinetic parameters, the concentration of the substrate (3-prenyl-4-hydroxybenzylalcohol) is varied while keeping the enzyme and cofactor concentrations constant. The initial reaction rates are measured and fitted to the Michaelis-Menten equation.[1]

In Vitro Reconstitution of the this compound Pathway

Objective: To confirm the complete biosynthetic pathway by combining all the purified enzymes and necessary substrates.

The following diagram illustrates the workflow for the in vitro reconstitution of the this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification and characterization of the five key enzymes, VibP1/VibP2, BvCAR, BvARs, VibO, and VibC, have provided a detailed roadmap of how fungi construct this complex and biologically active molecule from a simple precursor. This knowledge not only deepens our understanding of fungal metabolic diversity but also opens up avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. Further research into the kinetics and regulation of this pathway will undoubtedly provide more opportunities for enzyme engineering and the development of novel biocatalysts.

References

- 1. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthetic study toward this compound [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. A Hydrolase-Catalyzed Cyclization Forms the Fused Bicyclic β-Lactone in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-EPMC10257657 - A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of this compound. - OmicsDI [omicsdi.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Biosynthetic Insights into Vibralactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Vibralactone, a potent pancreatic lipase inhibitor. It includes tabulated nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a visualization of its biosynthetic pathway.

Core Spectroscopic Data of this compound

The structural elucidation of this compound, a novel β-lactone-containing natural product, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and HRMS data for the core this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.15 | br s | |

| 4α | 2.35 | d | 17.4 |

| 4β | 2.89 | d | 17.4 |

| 5 | 4.95 | t | 7.2 |

| 8 | 2.45 | m | |

| 9 | 5.12 | t | 7.2 |

| 11-CH₃ | 1.62 | s | |

| 12-CH₃ | 1.70 | s | |

| 13-CH₂ | 4.22 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 88.9 |

| 2 | 134.9 |

| 3 | 141.2 |

| 4 | 43.2 |

| 5 | 78.9 |

| 6 | 173.8 |

| 8 | 28.5 |

| 9 | 121.5 |

| 10 | 135.2 |

| 11 | 25.8 |

| 12 | 17.9 |

| 13 | 60.7 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 209.1178 | 209.1172 | C₁₂H₁₇O₃ |

| [M+Na]⁺ | 231.0997 | 231.0992 | C₁₂H₁₆O₃Na |

Experimental Protocols

The following sections detail representative methodologies for the acquisition of the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent (typically chloroform-d, CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

¹H NMR: Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Standard pulse programs are used for one-dimensional acquisitions.

-

¹³C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm). Proton decoupling is employed to simplify the spectrum.

-

2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of this compound. A dilute solution of the compound is introduced into the mass spectrometer via an appropriate ionization source, commonly Electrospray Ionization (ESI).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Data Acquisition: The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The mass analyzer is calibrated using a standard calibration mixture to ensure high mass accuracy (typically <5 ppm). Data is acquired over a relevant mass range (e.g., m/z 100-500).

Biosynthetic Pathway of this compound

This compound is biosynthesized in the basidiomycete Boreostereum vibrans. The pathway involves a series of enzymatic transformations starting from 4-hydroxybenzoic acid. The key steps include prenylation, reduction, and a unique cyclization to form the characteristic β-lactone ring.

Caption: Biosynthetic pathway of this compound.

This guide provides foundational spectroscopic and biosynthetic information on this compound for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The detailed data and protocols serve as a valuable resource for further research and development of this compound and its derivatives as potential therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product, was first isolated from the basidiomycete Boreostereum vibrans. This compound and its congeners have garnered significant attention within the scientific community due to their potent biological activities, particularly as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption. The unique fused bicyclic structure of this compound, featuring an all-carbon quaternary center, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of this compound congeners and related natural compounds, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their study.

This compound and Its Congeners: A Chemical Overview

The this compound family of natural products encompasses a growing number of structurally diverse compounds isolated primarily from Boreostereum vibrans and co-cultures with other fungi like Stereum hirsutum. These compounds share a common biosynthetic origin and often feature the characteristic β-lactone ring system. Notable classes of this compound congeners include:

-

Vibralactones A-Z3: A series of closely related analogs with variations in oxidation state and stereochemistry.

-

Hirsutavibrins: A newer class of this compound derivatives, such as hirsutavibrins A-K, isolated from co-cultures.

-

Vibralactoximes: Congeners featuring an oxime or oxime ester functionality, such as vibralactoximes A-P.[1]

-

This compound Dimers: Homodimeric structures formed from this compound monomers.

Biological Activities and Therapeutic Potential

The primary biological activity associated with this compound and its congeners is the inhibition of pancreatic lipase, making them promising candidates for the development of anti-obesity drugs.[2][3][4] Additionally, some congeners have demonstrated cytotoxic effects against various cancer cell lines.

Pancreatic Lipase Inhibition

This compound is a potent inhibitor of pancreatic lipase, with an IC50 value of 0.4 µg/mL.[2][5] The mechanism of inhibition involves the covalent modification of the active site serine residue (Ser152) within the lipase's catalytic triad. The strained β-lactone ring of this compound is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme. Structure-based optimization of the primary hydroxy group of this compound has yielded synthetic analogs with significantly enhanced inhibitory potency, reaching nanomolar IC50 values.[1] For instance, compound C1, a synthetic derivative, exhibited an IC50 of 14 nM, over 3000 times more potent than the parent compound.[4]

Cytotoxicity

Several this compound congeners have been evaluated for their cytotoxic activity against human cancer cell lines. For example, hirsutavibrins A and B displayed weak cytotoxicity against the A549 human lung cancer cell line, with IC50 values of 39.7 µM and 34.3 µM, respectively.[6] Other derivatives, such as vibralactones Z1 and Z3, have also shown moderate cytotoxicities.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound congeners.

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and Selected Congeners

| Compound | Source Organism | Target | IC50 |

| This compound | Boreostereum vibrans | Pancreatic Lipase | 0.4 µg/mL[2][5] |

| Hirsutumin C | Stereum hirsutum | Porcine Pancreatic Lipase | 8.31 ± 1.04 μM |

| Synthetic Analog A1 | N/A | Pancreatic Lipase | 0.083 µM[4] |

| Synthetic Analog C1 | N/A | Pancreatic Lipase | 14 nM[4] |

| Orlistat (Positive Control) | N/A | Pancreatic Lipase | ~0.1-0.8 µg/mL |

Table 2: Cytotoxicity of Selected this compound Congeners

| Compound | Cell Line | IC50 | Positive Control |

| Hirsutavibrin A | A549 (Human Lung Cancer) | 39.7 µM[6] | Cisplatin (IC50 5.09 µM)[6] |

| Hirsutavibrin B | A549 (Human Lung Cancer) | 34.3 µM[6] | Cisplatin (IC50 5.09 µM)[6] |

| Vibralactones U-W | Five human cancer cell lines | Inactive at 40 µM | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its congeners.

Pancreatic Lipase Inhibition Assay

The inhibitory activity of this compound congeners against pancreatic lipase is typically assessed using a spectrophotometric assay that measures the hydrolysis of a substrate, such as p-nitrophenyl butyrate (pNPB).

Materials:

-

Porcine pancreatic lipase (Sigma-Aldrich)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (pH 8.5)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, pNPB, in acetonitrile.

-

In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the pancreatic lipase solution.

-

Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPB substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitrophenol upon hydrolysis of pNPB.

-

The rate of reaction is calculated from the slope of the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Activity of control - Activity of sample) / Activity of control] x 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound congeners against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

Protocol:

-

Seed the cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control.

-

IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Biosynthesis

The following diagrams, generated using the DOT language, illustrate key pathways related to this compound.

Mechanism of Pancreatic Lipase Inhibition

Caption: Covalent inhibition of pancreatic lipase by this compound.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound and its congeners represent a promising class of natural products with significant therapeutic potential, particularly in the context of anti-obesity drug discovery. Their unique chemical structures and potent, covalent mechanism of action against pancreatic lipase make them attractive lead compounds for further development. The continued exploration of the chemical diversity within this family, coupled with detailed biological evaluation and synthetic optimization, is expected to yield novel drug candidates with improved efficacy and pharmacological profiles. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating natural compounds.

References

- 1. Synthetic study toward this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound derivatives containing γ, δ, ε-lactone cores from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Vibralactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has garnered significant attention in the scientific community due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Biological Activities

The primary biological activity of this compound and its derivatives is the inhibition of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[2][3] This has positioned this compound as a promising scaffold for the development of anti-obesity therapeutics.[3][4] Beyond lipase inhibition, this compound derivatives have been shown to interact with other important cellular targets, including the caseinolytic protease (ClpP) and acyl-protein thioesterases involved in Ras signaling, suggesting a broader therapeutic potential in areas such as oncology and infectious diseases.[4][5] Furthermore, some derivatives have been investigated for their anti-inflammatory and cytotoxic effects.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of this compound and its key derivatives.

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and its Derivatives

| Compound | IC50 (µM) | Source |

| This compound | 0.4 µg/mL (~2.0 µM) | [1][3][6] |

| This compound Derivative C1 | 0.014 | [4] |

| This compound Derivative A1 | 0.083 | [7] |

| Orlistat (positive control) | 0.18 µg/mL (~0.36 µM) |

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Activity | Source |

| Hirsutavibrin A | A549 (Human Lung Cancer) | Weak cytotoxicity | [8] |

| Hirsutavibrin B | A549 (Human Lung Cancer) | Weak cytotoxicity | [8] |

| Vibralactones U–W | Five human cancer cell lines | Inactive at 40 µM | [9] |

| Vibralactones X, Y, Z1-Z3 | Various human cancer cell lines | Z1 and Z3 showed moderate cytotoxicity | [7] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Effect | Source |

| Hirsutavibrin D | Nitric oxide production in RAW 264.7 macrophages | Moderate inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used to evaluate lipase inhibitors.[10]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on pancreatic lipase activity.

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl butyrate (p-NPB) as substrate

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

-

Prepare various concentrations of the test compounds and a positive control (e.g., Orlistat).

-

In a 96-well plate, add the lipase solution to each well.

-

Add the test compounds at different concentrations to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate p-NPB to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals for a specific period (e.g., 30 minutes) using a microplate reader.

-

The rate of p-nitrophenol formation is proportional to the lipase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[1]

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compounds dissolved in a suitable solvent

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.